(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
Overview
Description
“(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 356780-61-5 . It has a molecular weight of 242.12 and its IUPAC name is (7-bromo-1,2,3,4-tetrahydro-3-isoquinolinyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a light yellow solid . It is insoluble in water .Scientific Research Applications
Optically Active Isoquinoline Derivatives
Research into optically active tetrahydroisoquinoline derivatives, such as 3-hydroxymethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium bromide methanol hemisolvate, has provided insights into their structural configurations through crystallographic analysis. These studies are crucial for understanding the stereochemistry of isoquinolines, which can influence their biological activity and potential as therapeutic agents (Gzella et al., 2002).
Synthesis of Alkaloids and Indoloisoquinolines
In the synthesis of phthalideisoquinoline and protoberberine alkaloids, as well as indolo[2,1-a]isoquinolines, derivatives similar to 7-bromo-tetrahydroisoquinolin-3-yl methanol play a pivotal role. These compounds serve as intermediates in complex synthetic routes involving palladium(0)-catalyzed carbonylation, showcasing their importance in the creation of natural product-like compounds with potential pharmacological activities (Orito et al., 1999).
Functionalized Furan-2-one Sequences
The exploration of tetrahydroindole derivatives for synthesizing functionalized furan-2-one sequences illustrates the versatility of tetrahydroisoquinoline structures in organic synthesis. These studies contribute to the development of novel organic compounds with unique structural motifs, which could find applications in materials science or as novel pharmacophores (Sobenina et al., 2011).
Methylnaltrexone Bromide Methanol Monosolvate
Research into the crystal structure of methylnaltrexone bromide methanol monosolvate, which shares structural similarities with the tetrahydroisoquinoline derivatives, aids in the understanding of drug-receptor interactions and the design of opioid receptor antagonists. This has implications for developing treatments for opioid-induced side effects without crossing the blood-brain barrier (Li et al., 2012).
Brominated Tetrahydroisoquinolines from Red Algae
The isolation of brominated tetrahydroisoquinoline derivatives from the red alga Rhodomela confervoides underscores the role of natural products in drug discovery. These compounds, with their unique bromination patterns, could serve as lead structures for the development of new drugs with antimicrobial or anticancer properties (Ma et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 6-bromo-3,4-dihydroisoquinolin-1 (2h)-one have been used in the synthesis of benzolactams as dopamine d3 receptor ligands .
Mode of Action
If it acts similarly to related compounds, it may interact with its target receptor, potentially causing conformational changes that affect the receptor’s function .
Biochemical Pathways
Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells , suggesting potential involvement in inflammatory response pathways.
Result of Action
Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells , suggesting potential anti-inflammatory effects.
Action Environment
It is known that the compound is insoluble in water , which could potentially affect its bioavailability and efficacy.
Properties
IUPAC Name |
(7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNOASUKXWYZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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